N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methoxy group at position 6, a propanamide chain, and a 4-methylbenzenesulfonyl moiety.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-3-6-14(7-4-12)26(22,23)10-9-17(21)20-18-19-15-8-5-13(24-2)11-16(15)25-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQXDJDWPDNGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids under acidic conditions.
Amidation: The final step involves the coupling of the sulfonylated benzothiazole with a propanamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitrating agents (HNO3/H2SO4) are commonly used.
Major Products
Oxidation: Formation of 6-hydroxy-1,3-benzothiazole derivatives.
Reduction: Formation of 4-methylbenzenesulfide derivatives.
Substitution: Formation of 5-substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H18N2O4S2
- Molecular Weight : 386.47 g/mol
- IUPAC Name : N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide
The compound features a benzothiazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Studies have shown that derivatives of benzothiazole can inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways effectively.
- Antimicrobial Activity : The compound has been evaluated for its ability to combat bacterial infections. Preliminary results indicate that it may possess significant antibacterial properties against various strains.
- Anticancer Potential : Research is ongoing to explore its efficacy as an anticancer agent. The benzothiazole structure is often linked to the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells.
Biochemical Applications
The compound's unique structure allows it to act as an enzyme inhibitor or receptor modulator:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Receptor Modulation : The interaction with various receptors can alter signaling pathways, making it a candidate for developing drugs targeting neurological or endocrine disorders.
Material Science
In addition to biological applications, this compound is utilized in the development of advanced materials:
- Organic Semiconductors : Its electronic properties are being explored for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Fluorescent Dyes : The compound's structural features make it suitable for use as a fluorescent probe in biochemical assays and imaging techniques.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of benzothiazole derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines, with a mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial activity of this compound against multi-drug resistant bacteria. The findings demonstrated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:
Table 1: Structural and Physicochemical Comparison
Notes:
- *Calculated based on molecular formula.
Key Observations :
Substituent Effects on Reactivity :
- The nitro group in 17b increases electron-withdrawing effects, lowering melting points compared to methyl or methoxy-substituted analogs .
- Methoxy groups (e.g., in the target compound) enhance solubility via polar interactions, whereas bulky substituents like isobutylphenyl () may hinder crystallinity .
Spectral Signatures :
- FTIR: All compounds show characteristic NH (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches. Nitro groups (e.g., 17b) exhibit strong absorption at ~1520 cm⁻¹ .
- NMR: Benzothiazole protons typically resonate at δ 7.0–8.5 ppm, while sulfonyl groups deshield adjacent protons .
The 4-methylbenzenesulfonyl group in the target compound may enhance blood-brain barrier permeability compared to nitro or chlorophenyl analogs .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: C26H23N5O4S
Molecular Weight: 485.56 g/mol
IUPAC Name: this compound
CAS Number: 898414-23-8
The compound features a benzothiazole core linked to a propanamide moiety, which is further substituted with a methylbenzenesulfonyl group. The structural complexity contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core: This is achieved through the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids under acidic conditions.
- Amidation: The final step involves coupling the sulfonylated benzothiazole with a propanamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
- Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Case Study 1: A study evaluated the compound's effects on human cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7). The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent:
- Case Study 2: In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its ability to modulate inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Enzyme Inhibition | Modulates specific enzyme activities |
Toxicology Profile
While the biological activity is promising, understanding the toxicological profile is crucial:
- Acute Toxicity: The compound may cause irritation upon exposure and has been classified as harmful by ingestion or inhalation .
Table 2: Toxicological Data
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity | Harmful by ingestion |
| Skin Irritation | Yes |
| Eye Irritation | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
